D-gamma-Tocotrienol-D6

Description

Evolution of Stable Isotope Labeling in Lipidomics and Vitamin E Research

The use of stable isotopes as tracers in biological research dates back to the 1930s, when deuterium (B1214612) was first used to investigate fatty acid metabolism. researchgate.netnih.gov Early methods for detecting the isotope involved cumbersome techniques like densitometry of water after the combustion of labeled biomolecules. nih.gov The advent of modern analytical instrumentation, particularly the coupling of chromatography with mass spectrometry (MS), has transformed the field. researchgate.netnih.gov This combination allows not only for the detection of a label but also for the precise quantification and structural elucidation of individual labeled molecules and their metabolites within complex biological mixtures. nih.govnih.gov

In vitamin E research, deuterium-labeled tocopherols (B72186) have been instrumental in conducting human kinetic studies, helping to determine absorption rates, plasma disappearance, and metabolic conversion pathways. oregonstate.edunih.govresearchgate.netresearchgate.net These studies have established stable isotope labeling as the gold standard for quantitative analysis in lipidomics, providing a level of detail unattainable with non-labeled compounds. researchgate.net This progression from rudimentary detection to high-resolution mass spectrometry underscores a continuous drive for greater precision in understanding lipid metabolism.

Significance of Deuterated Gamma-Tocotrienol (B1674612) (D-gamma-Tocotrienol-D6) in Mechanistic Investigations

Gamma-tocotrienol (γ-T3) is a vitamin E isomer of significant scientific interest due to its distinct biological activities, which include anti-inflammatory, neuroprotective, and anti-cancer properties. nih.govmdpi.commdpi.com Studies have shown that γ-T3 is a precursor to the natriuretic factor 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (γ-CEHC), a metabolite that plays a role in sodium excretion. researchgate.net However, a major challenge in studying tocotrienols is their rapid metabolism and clearance from the body compared to tocopherols. researchgate.net This rapid turnover makes it difficult to accurately measure their concentration and trace their metabolic fate in vivo.

This is where this compound becomes critically important. The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This labeling serves two primary purposes in research:

Tracer for Metabolic Studies: Because it is chemically almost identical to the natural compound but heavier, this compound can be administered and then distinguished from the endogenous γ-T3 already present in the body using mass spectrometry. This allows researchers to precisely track its absorption, distribution, conversion into metabolites like γ-CEHC, and excretion, providing clear pharmacokinetic data. nih.govnih.gov

Internal Standard for Quantification: In analytical chemistry, accurate quantification of a substance in a biological sample (like plasma or tissue) is challenging. By adding a known amount of this compound to the sample at the beginning of the extraction process, it serves as an ideal internal standard. Since it behaves identically to the unlabeled γ-T3 during extraction and analysis but is distinguishable by its mass, any loss of material during sample preparation can be accounted for, leading to highly accurate and reproducible measurements. researchgate.netresearchgate.net

The rationale for using deuterated γ-T3 is strongly supported by parallel research on other vitamin E forms. For instance, studies using deuterated delta-tocotrienol (B192559) (d6-DT3) were undertaken specifically to enhance metabolic stability for radioprotection research, highlighting the power of deuteration in modifying a compound's pharmacokinetic profile for investigative purposes. nih.govresearchgate.net Therefore, this compound is not merely a chemical variant but a sophisticated tool designed to overcome specific analytical hurdles, enabling a more precise investigation of the unique biological roles of gamma-tocotrienol.

Distinction of Research Scope: Focusing on Fundamental Biological and Analytical Applications

This article exclusively examines this compound from the perspective of its utility as a research tool. The scope is intentionally limited to its fundamental applications in the laboratory setting. These applications fall into two main categories:

Biological Investigations: Understanding the precise metabolic pathways, enzyme interactions, and mechanisms of action of gamma-tocotrienol at the cellular and systemic levels. This includes studying its conversion to various carboxychromanol metabolites and its influence on signaling pathways. nih.govnih.govbioline.org.br

Analytical Methodologies: Its role in the development and validation of robust analytical methods, primarily high-performance liquid chromatography (HPLC) and mass spectrometry, for the accurate detection and quantification of vitamin E isomers in complex biological matrices. researchgate.netjfda-online.comaocs.org

Consequently, this discussion will not address clinical applications, therapeutic efficacy, dosage, administration protocols, or safety and adverse effect profiles. The focus remains strictly on the foundational science that this compound enables.

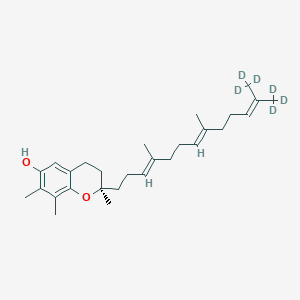

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H42O2 |

|---|---|

Molecular Weight |

416.7 g/mol |

IUPAC Name |

(2R)-2,7,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3 |

InChI Key |

OTXNTMVVOOBZCV-ASGUNBAGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=CC(=C(C(=C2O1)C)C)O)C)/C)/C)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for D Gamma Tocotrienol D6

Synthetic Pathways for Site-Specific Deuteration of Gamma-Tocotrienol (B1674612)

The synthesis of D-gamma-Tocotrienol-D6 involves intricate chemical strategies to ensure the precise placement of deuterium (B1214612) atoms and maintain the correct stereochemistry of the molecule.

Deuteration of the Farnesyl Terminal Methyl Groups

The primary motivation for deuterating the terminal methyl groups of the farnesyl tail is to enhance metabolic stability. nih.gov The metabolism of tocotrienols is known to initiate via ω-oxidation of the side chain, a process mediated by enzymes like CYP4F2. nih.govnih.gov This makes the terminal C-H bonds metabolically vulnerable. By replacing these hydrogen atoms with deuterium, the C-D bonds, being stronger, can slow down this metabolic process, a phenomenon known as the kinetic isotope effect.

A documented synthetic approach for a related compound, d6-δ-tocotrienol (d6-DT3), provides a clear pathway that can be adapted for the gamma-isomer. nih.gov The key step in this synthesis is the introduction of the deuterated methyl groups using deuterated propanone (d6-propanone). The synthesis involves a multi-step process where a phosphonium (B103445) salt intermediate is reacted with a chroman-based aldehyde. Specifically for the deuterated tail, a key intermediate is synthesized by reacting a suitable precursor with d6-propanone in the presence of a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). nih.gov This fragment is then used to construct the full deuterated farnesyl tail, which is subsequently coupled to the gamma-chromanol core to yield the final this compound product.

Stereospecific Synthesis Approaches for this compound

Maintaining the natural stereochemistry of gamma-tocotrienol is crucial, as biological activity is often dependent on the specific isomeric form. Natural tocotrienols possess an (R)-configuration at the C2 position of the chromanol ring. nih.govgerli.comwikipedia.org Therefore, a stereospecific synthesis of this compound necessitates the use of a chiral starting material or an enantioselective synthetic step.

Efficient strategies have been developed for creating the chiral 6-hydroxychroman scaffold. nih.govacs.org One such approach involves a Heck reaction between a bromohydroquinone (B146026) derivative and a chiral synthon, which can be derived from readily available natural products like (−)-linalool. nih.gov This ensures the formation of the chromanol ring with the desired (R)-stereochemistry. This stereochemically defined chromanol core, in the form of an aldehyde or other reactive derivative, is then coupled with the pre-synthesized deuterated farnesyl side-chain to complete the total synthesis of the target molecule, this compound.

Chemical Characterization of Deuterated Analogs for Research Purity

The definitive confirmation of the structure and purity of synthesized this compound is paramount for its use in research. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector, is a standard method to assess the purity of the final compound and to separate it from any unreacted precursors or side products. nih.govnih.gov In vitro metabolic stability assays also rely on HPLC to quantify the disappearance of the parent compound over time when incubated with liver microsomes. nih.gov

Mass Spectrometry (MS) is indispensable for confirming the successful incorporation of deuterium. High-resolution mass spectrometry provides a precise mass measurement of the molecule, which will be higher than the non-deuterated analog, corresponding to the number of deuterium atoms incorporated. For this compound, the molecular weight is expected to be approximately 6 atomic mass units greater than that of D-gamma-Tocotrienol. Fragmentation analysis within the mass spectrometer can further help to confirm the location of the deuterium labels on the terminal methyl groups of the farnesyl tail. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is also a powerful tool for structural elucidation. The absence or significant reduction of proton signals corresponding to the terminal methyl groups in the ¹H NMR spectrum provides strong evidence of successful deuteration.

Below is an interactive table summarizing the analytical methods used for characterization.

Interactive Data Table: Analytical Characterization Methods| Analytical Technique | Purpose | Expected Result for this compound |

|---|---|---|

| HPLC-UV | Purity Assessment | A single major peak indicating high purity. |

| Mass Spectrometry (MS) | Confirmation of Deuteration | Molecular ion peak shifted by +6 m/z units compared to the unlabeled compound. |

| ¹H NMR Spectroscopy | Structural Verification | Disappearance or significant attenuation of signals for the terminal farnesyl methyl protons. |

| ¹³C NMR Spectroscopy | Structural Confirmation | Shifts in the signals for the deuterated carbons and adjacent carbons. |

Precursor Sourcing and Isotopic Enrichment Strategies

The successful synthesis of this compound relies on the availability of high-quality precursors for both the chromanol ring and the deuterated side chain.

The chromanol core of gamma-tocotrienol is biosynthetically derived from homogentisic acid (HGA). frontiersin.org For chemical synthesis, the gamma-chromanol scaffold can be built from simpler, commercially available chemicals. For instance, the synthesis can start from materials like 2,3-dimethylhydroquinone (B130011) or other suitably substituted phenols which are then elaborated into the required chroman structure. nih.gov

The critical precursor for introducing the deuterium labels is a highly enriched source of deuterium. In the documented synthesis of the related d6-δ-tocotrienol, deuterated acetone (B3395972) (d6-propanone) with high isotopic purity is the key reagent. nih.gov The efficiency of deuterium incorporation in the final product is directly related to the isotopic purity of this starting material. google.commdpi.com Strategies for isotopic enrichment focus on utilizing precursors where the deuterium atoms are stably incorporated and are not prone to exchange during the subsequent reaction steps.

Advanced Analytical Applications of D Gamma Tocotrienol D6 in Biomedical Research

Mass Spectrometry (MS) Based Quantification and Internal Standard Development

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, and D-gamma-Tocotrienol-D6 is exceptionally suited for this purpose. aptochem.comtexilajournal.com An ideal internal standard should share identical chemical and physical properties with the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency, while having a distinct mass-to-charge ratio (m/z) to prevent signal overlap. aptochem.com Deuterium-labeled standards, such as this compound, fulfill these criteria, as the substitution of hydrogen with deuterium (B1214612) atoms provides the necessary mass shift without significantly altering the molecule's physicochemical behavior. aptochem.commdpi.com This ensures that the standard and the endogenous analyte experience similar effects throughout sample preparation and analysis, providing a reliable basis for correction and accurate quantification. texilajournal.com

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of precision and accuracy in quantification. The method involves adding a known amount of an isotopically labeled standard, like this compound, to a sample before processing. mdpi.commdpi.com The ratio of the unlabeled (endogenous) analyte to the labeled standard is then measured by the mass spectrometer.

Because the standard and analyte behave almost identically during extraction and ionization, any sample loss or variation in instrument response affects both equally. texilajournal.comnih.gov This co-eluting, isotopically distinct standard effectively normalizes the analytical signal, correcting for variations and leading to highly reproducible and accurate results. mdpi.comnih.gov For instance, the synthesis of d6-α-tocopherol and its use as an internal standard in LC-MS/MS analysis of human serum has been shown to be a sophisticated strategy for achieving high accuracy in the quantification of α-tocopherol and its metabolites. mdpi.com This same principle is directly applicable to the analysis of gamma-tocotrienol (B1674612) using this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous analysis of multiple compounds in a single analytical run. The development of robust LC-MS/MS methods is essential for creating comprehensive profiles of vitamin E metabolites in biological samples such as plasma, serum, and tissues. nih.govnih.govnih.gov In these methods, deuterated standards are indispensable for the accurate quantification of each metabolite.

Researchers have developed LC-MS/MS methods capable of separating and quantifying all eight vitamin E isomers and their various side-chain degradation metabolites. nih.govnih.gov For example, a sensitive LC-MS/MS method for γ-tocotrienol in rat plasma utilized an internal standard to achieve a linear calibration curve over a concentration range of 10–1000 ng/mL. nih.gov The use of this compound as an internal standard in such multi-analyte panels ensures that each specific metabolite is quantified accurately, even when their concentrations differ by several orders of magnitude. mdpi.com

The table below summarizes typical parameters for an LC-MS/MS method for vitamin E analysis.

| Parameter | Value/Condition | Source |

| Column | C18 or Pentafluorophenyl (PFP) | nih.govnih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradients | nih.govnih.gov |

| Ionization Mode | Positive-ion Electrospray (ESI) or APCI | nih.govnih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Internal Standard | Deuterated analog (e.g., d6-α-tocopherol) | mdpi.comnih.gov |

| Linear Range | 10 - 1000 ng/mL (for γ-Tocotrienol) | nih.gov |

| Accuracy (RE%) | 1.79% to 9.66% | nih.gov |

| Precision (CV%) | 1.94% to 10.08% | nih.gov |

A significant challenge in LC-MS analysis of complex biological samples is the "matrix effect," where co-eluting endogenous compounds interfere with the ionization of the target analyte, causing either ion suppression or enhancement. rsc.org This can compromise the accuracy and reproducibility of the results.

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. texilajournal.com Since the deuterated standard has nearly identical chromatographic and ionization behavior to the native analyte, it experiences the same degree of ion suppression or enhancement. texilajournal.comnih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is effectively canceled out. texilajournal.com Method validation according to regulatory guidelines is crucial and involves assessing parameters such as accuracy, precision, linearity, and stability, where the deuterated standard plays a key role in meeting the acceptance criteria. nih.govnih.gov A study on γ-tocotrienol analysis reported an average matrix effect of -2.9%, demonstrating successful mitigation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Tocotrienol (B1241368) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed chemical structure of molecules. Deuterium (²H) NMR and the use of deuterium-labeled compounds in ¹H NMR provide unique insights into molecular structure and dynamics. magritek.comnih.gov

Deuterium labeling is a powerful tool for structural elucidation using NMR. In ¹H NMR spectroscopy, the substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal from the spectrum. researchgate.net This allows for unambiguous assignment of proton resonances, which can be particularly useful in complex molecules with many overlapping signals. researchgate.netnih.gov For example, the synthesis of d6-δ-tocotrienol, where terminal methyl groups were deuterated, was confirmed by NMR analysis. nih.gov

Comparing the ¹H NMR spectrum of a deuterated analog like this compound with its unlabeled counterpart provides direct evidence of the site of deuteration. researchgate.net This information is crucial for confirming the identity and purity of the synthesized standard. Furthermore, deuterium labeling can simplify complex spectra, aiding in the conformational analysis of the molecule's flexible side chain and its interactions within different environments, such as biological membranes. sfu.ca

The table below shows representative ¹H NMR chemical shifts for key protons in the tocotrienol structure, illustrating how deuteration would alter the spectrum.

| Proton Location | Typical Chemical Shift (ppm) in CDCl₃ | Expected Observation for this compound | Source |

| Chromanol Ring Protons | 6.0 - 7.0 | Unchanged | hmdb.ca |

| Phytyl Side Chain Olefinic Protons | ~5.1 | Unchanged | hmdb.ca |

| Chromanol Ring Methyl Protons | ~2.1 | Unchanged | hmdb.ca |

| Terminal Phytyl Chain Methyl Protons | ~1.6 | Signal disappears or is significantly reduced | nih.gov |

Chromatographic Techniques for Separation and Detection in Research Matrices

The separation of various vitamin E isomers, which are structurally very similar, is a significant analytical challenge. nih.govaocs.org High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most widely used techniques for this purpose, employing different column chemistries and mobile phases to achieve resolution. nih.govaocs.orgresearchgate.net

Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized. nih.govaocs.org

Normal-Phase (NP) HPLC: This method excels at separating tocol (B1682388) isomers based on the polarity of the chromanol ring, which is influenced by the number and position of methyl groups. NP-HPLC can effectively separate all eight vitamin E isomers, including the challenging β- and γ-isomers. nih.govnih.govaocs.org

Reversed-Phase (RP) HPLC: This technique separates compounds based on hydrophobicity. It can effectively separate tocotrienols from tocopherols (B72186) as a class, due to the unsaturated side chain of tocotrienols being slightly more polar. nih.govaocs.org Advanced RP columns, such as those with a pentafluorophenyl (PFP) stationary phase, have been developed to achieve baseline separation of all eight congeners in a single run. nih.gov

The detection of these separated compounds is typically achieved using fluorescence or UV detectors, with fluorescence offering greater sensitivity and selectivity. aocs.orgresearchgate.net When coupled with mass spectrometry (LC-MS), it provides the highest level of specificity and allows for the use of deuterated internal standards like this compound for precise quantification in complex research matrices such as plasma, liver, and various food samples. nih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of vitamin E isomers in complex biological matrices. aocs.org When coupled with advanced detection systems, it provides the sensitivity and specificity required to measure trace amounts of tocotrienols and their metabolites. In this context, this compound is invaluable as an internal standard, especially for liquid chromatography-mass spectrometry (LC-MS/MS).

Research Findings:

LC-MS/MS methods have been developed for the sensitive quantification of tocotrienols in various biological samples. For instance, a method for analyzing γ-tocotrienol in rat plasma achieved a lower limit of quantification (LLOQ) of 10 ng/mL, which was significantly more sensitive than previously reported HPLC methods. nih.gov The use of a deuterated internal standard, such as this compound, is critical in such assays to ensure high accuracy and precision by accounting for matrix effects and extraction inefficiencies. nih.govjcpsp.pk Studies have successfully quantified multiple vitamin E forms, including alpha-tocopherol (B171835) (α-TP), gamma-tocopherol (B30145) (γ-TP), alpha-tocotrienol (B192550) (α-TT), and gamma-tocotrienol (γ-TT), from equine plasma and serum using LC-MS/MS. nih.gov

Another advanced detection technique is the coulometric electrode array. researchgate.net This system offers exceptional sensitivity for detecting different isoforms of tocopherols and tocotrienols based on their electrochemical properties. Research using this method has reported detection limits as low as 50 fmol with excellent reproducibility and recovery rates exceeding 95% from tissue samples. researchgate.net

Fluorescence detection (FLD) is also commonly employed due to its high sensitivity for tocols. aocs.org Methods using FLD can achieve precise quantification of tocotrienol isomers in human plasma, with validation demonstrating high accuracy and reproducibility across a range of concentrations. aocs.orgnih.gov

The table below summarizes the performance of various HPLC methods used for the analysis of tocotrienols.

| Analytical Method | Matrix | Analytes | Key Performance Metrics | Source |

|---|---|---|---|---|

| LC-MS/MS | Rat Plasma | γ-Tocotrienol | Linear Range: 10–1000 ng/mL; Accuracy (RE): 1.79% to 9.66%; Precision (CV): 1.94% to 10.08% | nih.gov |

| HPLC with Coulometric Electrode Array | Biological Tissues | Tocopherol & Tocotrienol Isoforms | Detection Limit: ~50 fmol; Recovery: >95%; Precision (CV): 3% to 5% | researchgate.net |

| HPLC-FLD | Human Plasma | α-, β-, γ-, δ-Tocotrienol | Detection Range: 0.02 to 20 ppm; Accuracy: 90% to 112% | nih.gov |

| LC-MS/MS | Equine Plasma & Serum | α-TP, γ-TP, α-TT, γ-TT & metabolites | LOD: 8–330 pg/mL | nih.gov |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is another powerful chromatographic technique, but its application to tocotrienols presents a challenge due to their low volatility. nih.gov To overcome this, a derivatization step is typically required to convert the non-volatile tocotrienols into forms suitable for GC analysis. nih.govresearchgate.net

Research Findings:

The most common derivatization technique is silylation, which involves reacting the hydroxyl group on the chromanol ring with a silylating agent to form a more volatile trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov This allows for the separation and quantification of all tocopherol and tocotrienol isomers by GC coupled with a mass spectrometer (GC-MS). nih.gov In GC-MS analysis, this compound serves as an ideal internal standard. After derivatization to its TMS-ether form, it co-elutes with the derivatized natural compound but is distinguished by its higher mass, enabling precise quantification.

GC-MS methods using TMS derivatives have demonstrated high sensitivity, with detection limits in the picogram range when using selected ion monitoring (SIM). nih.gov While derivatization is common, some rapid GC-MS methods have been developed for the analysis of tocotrienols in simpler matrices like vegetable oils without this step. researchgate.net These methods can separate all eight tocopherol and tocotrienol isomers in under 15 minutes, with detection limits ranging from 0.3 to 2.5 ng/mL. researchgate.net However, for complex biological matrices encountered in biomedical research, derivatization remains a crucial step for achieving reliable and accurate results. nih.gov

The following table details key parameters from GC-MS methods used for tocol analysis.

| Analytical Method | Derivatization | Matrix | Key Performance Metrics | Source |

|---|---|---|---|---|

| GC-MS | Yes (Trimethylsilyl derivatives) | Human Serum | LOD: 40 pg (for all TMS-tocopherols); Recovery: 98% | nih.gov |

| GC-MS | No | Vegetable Oils | LOD: 0.3 to 2.5 ng/mL; Recovery: 83.7% to 117.2%; Precision (RSD): 1.9% to 7.5% | researchgate.net |

Mechanistic Metabolic Flux and Pathway Elucidation Using D Gamma Tocotrienol D6

Investigation of D-gamma-Tocotrienol-D6 Biotransformation Pathways

The metabolism of tocotrienols, including the gamma isoform, is a multi-step process primarily occurring in the liver. wikipedia.org This process involves initial oxidation of the side chain, followed by sequential shortening and, finally, conjugation for excretion. mdpi.comnih.gov The use of this compound allows for precise tracking of these transformations.

Omega-Hydroxylase (CYP4F2) Mediated Oxidation Mechanisms

The initial and rate-limiting step in the catabolism of all vitamin E forms, including γ-tocotrienol, is ω-hydroxylation. nih.gov This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP4F2, which is predominantly expressed in the liver. nih.govbasicmedicalkey.comwikipedia.org CYP4F2 mediates the hydroxylation of the terminal methyl group on the farnesyl side chain of γ-tocotrienol. nih.govbasicmedicalkey.com This enzymatic action introduces a hydroxyl group, transforming the lipophilic tocotrienol (B1241368) into a more polar molecule. wikipedia.org

Subsequent oxidation of this newly formed hydroxyl group, likely by an NAD-dependent dehydrogenase, results in the formation of the corresponding ω-carboxychromanol, 13'-carboxychromanol (13'-COOH). mdpi.combasicmedicalkey.com Studies have shown that tocotrienols exhibit much higher Vmax values for CYP4F2-mediated ω-hydroxylation compared to their tocopherol counterparts, indicating a more rapid initiation of their metabolism. nih.gov The deuteration in this compound, specifically at the terminal methyl groups, is designed to probe the kinetic isotope effect of this initial oxidative step.

Beta-Oxidation and Formation of Carboxychromanols (CEHCs, COOHs)

Following the initial ω-oxidation, the shortened side chain of the tocotrienol molecule undergoes a series of β-oxidation cycles, a process analogous to fatty acid metabolism. mdpi.combasicmedicalkey.com This sequential degradation removes two- or three-carbon units from the carboxylated side chain. nih.gov The process for tocotrienols is more complex than for tocopherols (B72186) due to the presence of double bonds in the farnesyl tail, which requires the action of auxiliary enzymes like reductases and isomerases. nih.gov

This β-oxidation cascade generates a series of intermediate-chain carboxychromanols, including 11'-COOH, 9'-COOH, 7'-COOH, and 5'-COOH. mdpi.com The final product of this metabolic pathway is 2-(β-carboxyethyl)-6-hydroxychroman, commonly known as carboxyethyl-hydroxychroman (CEHC) or 3'-COOH. mdpi.comnih.gov Research has demonstrated that γ-tocotrienol is more extensively metabolized to these carboxychromanols than γ-tocopherol. nih.gov For instance, studies in HepG2 cells have shown significantly higher production of CEHCs from γ-tocotrienol compared to γ-tocopherol. caldic.com

Conjugation Reactions: Glucuronidation and Sulfation of Metabolites

The carboxychromanol metabolites, being more water-soluble than the parent tocotrienol, can undergo further phase II conjugation reactions to facilitate their excretion from the body. mdpi.commdpi.com The primary conjugation pathways are glucuronidation and sulfation. mdpi.comrsc.org These reactions typically occur on the phenolic hydroxyl group of the chromanol ring. sci-hub.se

Studies in rats have shown that a significant portion of γ-CEHC in plasma exists in a conjugated form. nih.govwjgnet.com Both sulfated and glucuronidated forms of CEHC have been identified in human urine. nih.gov Interestingly, sulfation can also occur on the intermediate long-chain carboxychromanols in parallel with β-oxidation, particularly during periods of high vitamin E intake. nih.govsci-hub.senih.gov Sulfotransferases in the SULT1 family have been identified as being effective in the sulfation of these metabolites. rsc.orgsci-hub.se

Comparative Metabolic Stability Studies of Deuterated vs. Non-Deuterated Analogs

Deuteration is a recognized strategy in medicinal chemistry to enhance the metabolic stability of a compound. researchgate.net By replacing hydrogen with deuterium (B1214612) at metabolically labile sites, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect. dntb.gov.ua

Impact of Deuteration on Plasma Elimination Half-Life

The rapid metabolism of tocotrienols contributes to their relatively short plasma elimination half-life compared to tocopherols. researchgate.netmonash.edu For instance, the plasma half-life of γ-tocotrienol has been estimated to be around 4.4 hours, significantly shorter than that of γ-tocopherol (13 hours). researchgate.netmonash.eduresearchgate.net

Table 1: In Vitro Metabolic Stability of δ-Tocotrienol (DT3) and d6-DT3 in Mouse Liver Microsomes This table is based on data for δ-tocotrienol but provides a relevant comparison for the expected effects on γ-tocotrienol.

| Compound | In Vitro Half-Life (min) | Intrinsic Clearance (μL/min/mg) |

|---|---|---|

| δ-Tocotrienol (DT3) | 25.6 ± 1.5 | 27.1 ± 1.6 |

| d6-δ-Tocotrienol (d6-DT3) | 31.1 ± 2.6 | 22.3 ± 1.9 |

Data adapted from a study on δ-tocotrienol, which demonstrated that deuteration led to a longer in vitro half-life and lower intrinsic clearance, indicating increased metabolic stability. researchgate.net

Alterations in Tissue-Specific Metabolic Rates

The metabolism of tocotrienols is not uniform across all tissues. The liver is the primary site of catabolism due to the high expression of CYP4F2. wikipedia.orgnih.gov However, tocotrienols are also distributed to other tissues, such as adipose tissue and skin, where they may be retained for longer periods. nih.govresearchgate.net

The differential expression of metabolic enzymes in various tissues can lead to tissue-specific metabolic rates. For example, in mice fed γ-tocotrienol, the liver showed much lower levels of the parent compound compared to its metabolites, while in serum and lung, the parent γ-tocotrienol levels were higher than the short-chain metabolites. supervitamins.com.my The use of this compound can help to more accurately quantify these tissue-specific metabolic rates by providing a clearer distinction between the parent compound and its metabolites. The reduced rate of metabolism due to deuteration could potentially lead to altered distribution and accumulation patterns in various tissues.

Subcellular Localization and Intracellular Trafficking Pathways

Following cellular uptake, gamma-tocotrienol (B1674612) (γ-T3) is distributed among various subcellular compartments, where it exerts its biological effects. Its unsaturated side chain facilitates more efficient movement within and between cellular membranes compared to its saturated counterpart, tocopherol. nih.govresearchgate.net Studies have identified several key organelles and microdomains where γ-T3 localizes.

Mitochondria are a significant target for γ-T3. mdpi.com Within these organelles, γ-T3 can influence metabolic reprogramming and redox homeostasis, which are critical aspects of its anticancer properties. mdpi.com Research indicates that γ-T3 can decrease oxygen consumption, ATP production, and oxidative phosphorylation activity while promoting the generation of mitochondrial reactive oxygen species (ROS), leading to oxidative damage and cell death in cancer cells. mdpi.com Furthermore, γ-T3 has been observed to induce a loss of mitochondrial membrane potential and the release of cytochrome c, key events in the intrinsic pathway of apoptosis. nih.govnih.gov

The plasma membrane, specifically lipid raft microdomains, is another important site of γ-T3 accumulation. researchgate.net One study demonstrated that in HER2-positive breast cancer cells, γ-T3 accumulates within lipid rafts, disrupting the localization and phosphorylation of the HER2 receptor. researchgate.net Other research has shown that γ-T3 can also be found in the endoplasmic reticulum and lysosomes. nih.govnih.gov In a study on cultured liver cells, the intracellular distribution of various vitamin E forms, including γ-T3, was not significantly dependent on the expression of α-tocopherol transfer protein (α-TTP). nih.gov

The intracellular trafficking of γ-T3 involves a complex interplay of protein-mediated transport and diffusion. While α-TTP is a major regulator of α-tocopherol levels in the body, its role in the intracellular transport of tocotrienols is less pronounced, suggesting the existence of α-TTP-independent pathways. nih.govnih.govnih.govmdpi.com ADP-ribosylation factors (ARFs), which are involved in membrane trafficking, have been identified as being modulated by γ-tocotrienol treatment in human fibroblasts, suggesting a potential role in its intracellular movement. nih.gov

Mechanisms of Cellular Uptake and Efflux

The cellular uptake of γ-Tocotrienol is a multi-faceted process that is generally more efficient than that of γ-tocopherol. researchgate.netnih.gov This enhanced uptake is attributed in part to the three double bonds in its farnesyl side chain, which increases its hydrophobicity and allows for better interaction with and penetration of the lipid bilayer of cell membranes. researchgate.netbioinformation.net

Uptake is not solely a passive process; it involves membrane transport proteins, including lipoprotein receptors. nih.govresearchgate.net Vitamin E isomers are absorbed into cells via endocytosis and are transported by chylomicrons. nih.gov Studies using Caco-2 intestinal epithelial cells showed that the initial accumulation of tocotrienol isomers was significantly greater than that of the corresponding tocopherol isomers, highlighting the structural importance of the unsaturated tail in facilitating rapid transport across the cell membrane. researchgate.net In human diploid fibroblasts, the uptake of δ-tocotrienol was found to be the highest, followed by γ-tocotrienol. nih.govnih.gov

The efflux, or secretion, of tocotrienols from the cell is also an active process mediated by membrane transport proteins. nih.gov The ATP-binding cassette transporter A1 (ABCA1) has been shown to be significantly involved in the cellular secretion of α-tocopherol and the intestinal absorption of both α- and γ-tocopherol. nih.gov Additionally, γ-tocotrienol has been found to inhibit the function of P-glycoprotein (P-gp), a well-known efflux pump, which could increase the intracellular retention of γ-T3 and other co-administered therapeutic agents. medchemexpress.com

Protein Binding Dynamics (e.g., Albumin, α-TTP) and Distribution

The distribution and bioavailability of this compound are heavily influenced by its binding to various transport and transfer proteins. The interactions with α-tocopherol transfer protein (α-TTP) and serum albumin are particularly critical.

α-Tocopherol Transfer Protein (α-TTP) is a hepatic cytosolic protein primarily responsible for the preferential maintenance of α-tocopherol in the plasma. nih.gov It selectively binds α-tocopherol and facilitates its incorporation into nascent very-low-density lipoproteins (VLDL) for secretion from the liver. nih.govnih.gov α-TTP exhibits a much lower binding affinity for other vitamin E isomers. nih.gov This biodiscrimination is a major factor contributing to the lower plasma concentrations of tocotrienols compared to α-tocopherol. mdpi.com While α-TTP is crucial for systemic vitamin E distribution, its direct role in the cellular uptake and intracellular trafficking of γ-tocotrienol appears limited. nih.gov

| Vitamin E Isomer | Relative Binding Affinity (%) | Source |

|---|---|---|

| α-Tocopherol | 100 | nih.govmdpi.com |

| β-Tocopherol | 38 | mdpi.com |

| α-Tocotrienol | 9 - 12 | nih.govwikipedia.org |

| γ-Tocopherol | 9 | mdpi.com |

| γ-Tocotrienol | 2 | wikipedia.org |

| δ-Tocopherol | 2 | mdpi.com |

| δ-Tocotrienol | 12 | wikipedia.org |

Albumin , the most abundant protein in plasma, also plays a significant role in the transport of tocotrienols. Research has shown that tocotrienols, including the gamma isomer, have a higher binding affinity for serum albumin compared to tocopherols. elsevier.com This interaction can paradoxically enhance the cellular uptake of tocotrienols. A study investigating the effect of bovine serum albumin (BSA) on vitamin E uptake found that adding BSA to the culture medium increased the cellular uptake of tocotrienols while decreasing that of tocopherols. elsevier.com Molecular docking simulations suggest this differential binding is due to stronger Van der Waals interactions between the unsaturated side chain of tocotrienols and albumin. elsevier.com

| Condition | Effect on Tocopherol (Toc) Uptake | Effect on Tocotrienol (T3) Uptake | Proposed Mechanism | Source |

|---|---|---|---|---|

| Addition of BSA to serum-depleted media | Decreased | Increased | T3 has a higher binding affinity to BSA than Toc, forming a complex that facilitates differential cellular uptake. | elsevier.com |

Other proteins may also be involved in the transport of γ-tocotrienol. These include tocopherol-associated proteins (TAP) , for which docking studies suggest γ-tocotrienol has a favorable binding energy, and phospholipid transfer protein (PLTP) . mdpi.combioinformation.net

Investigation of Specific Biological Activities and Molecular Mechanisms Mediated by D Gamma Tocotrienol D6

Molecular Mechanisms of Action in Cellular Systems (in vitro studies)

In laboratory settings, d-gamma-tocotrienol-D6 has been the subject of intensive research to elucidate its effects at the cellular level. These in vitro studies have provided critical insights into how this compound interacts with and modulates various cellular processes.

Influence on Cellular Signaling Pathways (e.g., NF-κB, Akt)

D-gamma-tocotrienol has demonstrated a significant ability to interfere with key cellular signaling pathways that are often dysregulated in disease states. One of the most notable targets is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cell survival. nih.govqdu.edu.cn Studies have shown that γ-tocotrienol can effectively abolish NF-κB activation induced by various stimuli, including tumor necrosis factor (TNF), phorbol (B1677699) myristate acetate, and lipopolysaccharide. nih.gov This inhibition prevents the translocation of the p65 subunit to the nucleus, a critical step in NF-κB activation. nih.gov The mechanism appears to involve the inhibition of IκBα kinase, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. nih.gov This suppression of NF-κB signaling leads to the downregulation of various gene products involved in cell proliferation, survival, and angiogenesis. nih.govnih.gov

Furthermore, γ-tocotrienol has been shown to modulate the PI3K/Akt signaling pathway, another crucial regulator of cell growth and survival. nih.gov The dysregulation of this pathway is a common feature in many cancers. nih.gov Research indicates that γ-tocotrienol can inhibit this pathway, contributing to its anti-proliferative effects. nih.gov

Modulation of Gene Expression and Protein Regulation

The influence of d-gamma-tocotrienol extends to the regulation of gene expression and protein synthesis. Microarray analyses have revealed that γ-tocotrienol can differentially modulate the expression of a significant number of genes. nih.gov For instance, in senescent human diploid fibroblasts, treatment with γ-tocotrienol led to changes in the expression of genes involved in inflammation, protein transport, apoptosis, and cell redox homeostasis. nih.gov

Specifically, γ-tocotrienol has been found to down-regulate the expression of NF-κB-regulated gene products that promote cancer cell survival and proliferation. These include anti-apoptotic proteins like Bcl-2 and survivin, as well as proteins involved in cell cycle progression like cyclin D1. nih.govnih.gov It also suppresses the expression of genes associated with invasion and angiogenesis, such as MMP-9 and VEGF. nih.gov Conversely, γ-tocotrienol can up-regulate the expression of certain genes. For example, in human diploid fibroblasts, it increased the expression of genes like ARF4, HSPA5, and HERPUD1, which are involved in protein transport and the negative regulation of apoptosis. nih.gov

The regulation of protein levels is also a key aspect of γ-tocotrienol's mechanism. It has been shown to affect the protein expression of Src homology 2 domain-containing phosphatases, SHP1 and SHP2, which are involved in cell signaling. d-nb.info Additionally, γ-tocotrienol can influence the levels of proteins involved in the RAS/ERK pathway. d-nb.info

Induction of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress, UPR)

D-gamma-tocotrienol can induce cellular stress, particularly endoplasmic reticulum (ER) stress, which can trigger the unfolded protein response (UPR). nih.govnih.govmdpi.com The ER is a critical organelle for protein folding, and an accumulation of unfolded or misfolded proteins leads to ER stress. j-organoid.orgnih.gov The UPR is a cellular mechanism designed to restore ER homeostasis, but prolonged or severe stress can lead to programmed cell death (apoptosis). nih.govmdpi.com

Studies have shown that γ-tocotrienol treatment can lead to the upregulation of UPR markers. nih.govmdpi.com This includes the activation of key ER stress sensors like PERK and the splicing of Xbp1 mRNA. nih.govmdpi.com The induction of ER stress by γ-tocotrienol is considered a significant part of its anti-cancer mechanism, as it can push cancer cells towards apoptosis. nih.govnih.gov Evidence suggests that an early release of calcium ions from the ER into the cytoplasm may be an initial trigger for tocotrienol-mediated ER stress. nih.gov

Impact on Sphingolipid Metabolism and Ceramide Levels

A growing body of evidence points to the profound impact of d-gamma-tocotrienol on sphingolipid metabolism, a complex network of lipids that play crucial roles in cell signaling, survival, and death. nih.govnih.gov One of the key findings is that γ-tocotrienol can inhibit the enzyme dihydroceramide (B1258172) desaturase (DEGS1). nih.govnih.govmdpi.com This inhibition leads to a rapid accumulation of dihydroceramides (dhCers) within cancer cells. nih.govnih.gov

While initially decreasing ceramide levels, prolonged treatment with γ-tocotrienol has been observed to increase the levels of specific ceramides (B1148491), such as C16:0-ceramide and C18:0-ceramide. nih.govnih.gov This late-stage increase in ceramides, which are known pro-apoptotic lipids, coincides with the induction of apoptosis and autophagy. nih.govnih.gov The elevation of ceramides is thought to occur through the hydrolysis of sphingomyelin, as the de novo synthesis pathway is inhibited. nih.govnih.gov This modulation of the sphingolipid balance, tipping it towards pro-death molecules like ceramides, is a critical component of γ-tocotrienol's anti-cancer activity. mdpi.com

Mechanistic Studies in Preclinical Animal Models

To understand the systemic effects of this compound, researchers have turned to preclinical animal models. These in vivo studies provide a more comprehensive picture of how the compound behaves within a living organism and its impact on various organs.

Role in Organ-Specific Responses (e.g., Liver, Cardiovascular System)

Preclinical studies in animal models have highlighted the organ-specific protective effects of tocotrienols, including the gamma isoform. In the context of diet-induced obesity in rats, both γ- and δ-tocotrienols have been shown to improve cardiovascular and liver health. nih.gov Specifically, γ-tocotrienol demonstrated modest improvements in cardiovascular function, including the normalization of systolic blood pressure, and reduced collagen deposition and inflammatory cell infiltration in the heart. nih.gov In the liver, it helped to reduce lipid accumulation and inflammatory infiltrates. nih.gov These beneficial effects are likely linked to the anti-inflammatory properties of the tocotrienols. nih.gov

Tocotrienols have also been investigated for their potential to protect the liver from conditions like non-alcoholic fatty liver disease (NAFLD). frontiersin.org While much of the focus has been on tocotrienol-rich fractions, the anti-inflammatory and antioxidant properties of γ-tocotrienol are thought to contribute to these hepatoprotective effects. frontiersin.org

Furthermore, studies have shown that tocotrienols can be delivered to and accumulate in vital organs such as the heart and liver after oral administration, even when plasma levels are low. nih.govresearchgate.net This indicates that these tissues can benefit from the biological activities of tocotrienols. In the cardiovascular system, tocotrienols have been shown to improve arterial compliance, a key marker of cardiovascular health. clinicaleducation.org

Mechanisms of Radioprotection and Antioxidant Function at Molecular Level

This compound, like its non-deuterated counterpart gamma-tocotrienol (B1674612) (GT3), is believed to exert its radioprotective and antioxidant effects through a combination of direct free radical scavenging and modulation of cellular signaling pathways. mdpi.com Tocotrienols, in general, are recognized for their potent antioxidant activity, which is attributed to their ability to donate a hydrogen atom from the hydroxyl group on their chromanol ring to neutralize free radicals. wikipedia.org This process is crucial in mitigating the oxidative stress induced by ionizing radiation. mdpi.com

The unsaturated farnesyl tail of tocotrienols allows for efficient insertion into cell membranes, where they can effectively scavenge lipid radicals and protect against lipid peroxidation. mdpi.com This structural feature is thought to give tocotrienols a greater ability to scavenge lipid radicals and a more efficient capacity for antioxidant recycling compared to tocopherols (B72186). mdpi.com

Beyond direct antioxidant action, tocotrienols, including the gamma isoform, have been shown to provide radioprotection to multiple organ systems through various signaling effects. mdpi.com In the context of radiation injury, tocotrienols have demonstrated the ability to:

Inhibit Apoptosis: Studies on gamma-tocotrienol have shown it can downregulate apoptotic factors and upregulate anti-apoptotic factors, thereby reducing radiation-induced cell death in tissues like the intestine. mdpi.com

Promote Cell Survival and Renewal: In hematopoietic stem and progenitor cells, tocotrienols have been observed to prevent DNA double-strand breaks, chromosomal aberrations, and apoptosis, leading to better bone marrow cell counts and cellularity. mdpi.com

Induce Antioxidant Enzymes: Tocotrienols can induce the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase, further bolstering the cell's defense against oxidative damage. mdpi.comnih.gov

The deuteration in this compound is a key structural modification. While direct studies on the D6 variant are limited, research on deuterated delta-tocotrienol (B192559) (d6-DT3) suggests that this modification could enhance metabolic stability. mdpi.com This enhanced stability might prolong the compound's activity in the body, potentially amplifying its radioprotective and antioxidant effects. The assumption is that d6-GT3 might share a similar mechanism of inducing granulocyte colony-stimulating factor (G-CSF) for its radioprotective effects, a mechanism observed with delta-tocotrienol. researchgate.net

Impact on Cytokine Production and Inflammatory Pathways

This compound is expected to modulate cytokine production and inflammatory pathways, a characteristic well-documented for tocotrienols, particularly the gamma and delta isoforms. Chronic inflammation is a key factor in the pathogenesis of various diseases, and tocotrienols have demonstrated significant anti-inflammatory properties. mdpi.comsemanticscholar.orgnih.gov

The anti-inflammatory actions of tocotrienols are largely mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.govmdpi.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes. nih.govmdpi.com

Research on gamma-tocotrienol (γ-TE) has shown that it can inhibit the lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6) in macrophages by blocking NF-κB activation. nih.gov Similarly, delta-tocotrienol has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6 in LPS-stimulated macrophages by suppressing the activation of both NF-κB and activator protein-1 (AP-1). mdpi.com

The mechanisms by which tocotrienols inhibit these inflammatory pathways include:

Suppression of IκBα Phosphorylation: Gamma-tocotrienol has been shown to inhibit the phosphorylation of IκBα, a key step in the activation of NF-κB. nih.gov

Modulation of MAPK Pathways: Delta-tocotrienol can block the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinases 1/2 (ERK1/2), which are upstream regulators of AP-1. mdpi.com

Upregulation of A20: Gamma-tocotrienol can induce the expression of A20, a protein that acts as an inhibitor of NF-κB. nih.gov

Given these established mechanisms for gamma-tocotrienol, it is highly probable that this compound would exert similar, and potentially more potent or sustained, anti-inflammatory effects due to its deuteration.

Comparative Mechanistic Analysis with Other Tocotrienol (B1241368) and Tocopherol Isomers

The biological activities of vitamin E isomers, including tocotrienols and tocopherols, are not uniform. mdpi.comnih.gov Differences in their chemical structures, particularly the saturation of the side tail and the methylation pattern of the chromanol head, lead to distinct molecular and therapeutic properties. mdpi.comaocs.org

| Isomer Group | Key Structural Difference | General Biological Distinction |

| Tocotrienols | Unsaturated isoprenoid side tail | More potent antioxidant and anti-inflammatory activities, superior penetration into tissues with saturated fatty layers. wikipedia.orgnih.govresearchgate.net |

| Tocopherols | Saturated phytyl side tail | Higher bioavailability for the alpha-isoform due to preferential binding to α-tocopherol transfer protein (α-TTP). mdpi.comnih.gov |

Differentiating Biological Activities Based on Structural Modifications and Deuteration

The primary structural difference between tocotrienols and tocopherols lies in their side chains; tocotrienols possess an unsaturated isoprenoid tail, while tocopherols have a saturated phytyl tail. nih.govaocs.org This unsaturation allows tocotrienols to have greater mobility and better distribution within cell membranes, contributing to their superior antioxidant activity compared to tocopherols. mdpi.comwikipedia.org

Among the tocotrienols, the gamma and delta isoforms are often highlighted for their potent anti-inflammatory and anti-cancer properties. mdpi.comnih.gov For instance, γ-tocotrienol is effective at scavenging reactive nitrogen species, a property not as prominent in α-tocopherol. mdpi.com

Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), is a key structural modification in this compound. This modification is designed to alter the metabolic fate of the compound. Studies on other deuterated molecules have shown that this can lead to increased metabolic stability. mdpi.com In the context of tocotrienols, deuteration of the terminal methyl groups of the farnesyl tail, as in d6-DT3, has been investigated for its effects on metabolic stability and the ability to induce G-CSF production. mdpi.com It is hypothesized that by slowing down the metabolic degradation of the molecule, deuteration could enhance its bioavailability and prolong its biological effects. mdpi.comresearchgate.net

The table below summarizes some of the key mechanistic differences between tocotrienol and tocopherol isomers, with a focus on the implications of structural modifications.

| Feature | Gamma-Tocotrienol | Alpha-Tocopherol (B171835) | Implication of Structural Difference |

| Antioxidant Activity | High, particularly against lipid peroxidation. mdpi.com | Potent, but generally considered less so than tocotrienols in membrane systems. mdpi.com | The unsaturated tail of tocotrienols allows for more efficient interaction with lipid radicals. mdpi.com |

| Anti-inflammatory Action | Strong, via suppression of NF-κB and other pathways. nih.govnih.gov | Less potent in inhibiting inflammatory pathways compared to gamma-tocotrienol. mdpi.com | The gamma-chromanol ring structure contributes to unique anti-inflammatory properties. mdpi.com |

| Metabolism | Faster metabolism and excretion. mdpi.com | Preferentially retained in the body due to high affinity for α-TTP. mdpi.com | α-TTP discriminates against non-α-tocopherol forms, leading to their quicker clearance. mdpi.com |

| Deuteration (Hypothesized for this compound) | May increase metabolic stability and prolong biological activity. mdpi.com | Not typically studied with this modification. | Deuteration could potentially overcome the rapid metabolism of gamma-tocotrienol, enhancing its therapeutic potential. |

Future Research Directions and Translational Perspectives

Development of Advanced Deuteration Strategies for Novel Tocotrienol (B1241368) Analogs

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a medicinal chemistry strategy used to improve the pharmacokinetic profiles of molecules. nih.govresearchgate.net This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage. The metabolism of tocotrienols primarily occurs via ω-hydroxylation, a process mediated by CYP4F2, indicating that the terminal methyl groups are metabolically vulnerable. nih.gov

The synthesis of D-gamma-Tocotrienol-D6, where the terminal methyl groups are fully deuterated, is a prime example of this strategy. nih.gov Research has shown that deuterated δ-tocotrienol (d6-DT3) exhibits improved metabolic stability both in vitro and in vivo compared to its non-deuterated counterpart. nih.gov

Future research will likely focus on developing more advanced and efficient deuteration strategies. This could involve selective deuteration at other metabolically labile sites on the tocotrienol molecule to create novel analogs with even more enhanced pharmacokinetic properties. The insights gained from these studies could pave the way for the development of a new generation of tocotrienol-based therapeutics with improved bioavailability and efficacy.

Integration of this compound into Systems Biology Approaches (e.g., Metabolomics, Proteomics)

The advent of systems biology, which integrates various "omics" disciplines, provides a holistic view of biological processes. Integrating this compound into these approaches can offer profound insights into its mechanism of action and its effects on cellular networks.

Metabolomics: Stable isotope-labeled compounds like this compound are invaluable tools in metabolomics. They can be used to trace the metabolic fate of the compound, identifying and quantifying its metabolites with high specificity and sensitivity. Studies using deuterated tocopherols (B72186) have already been instrumental in understanding their absorption, distribution, and metabolism. Similar approaches with this compound will help to fully elucidate its metabolic pathways and how they might differ from the non-deuterated form. This is particularly important given that metabolites of vitamin E, such as carboxychromanols, possess their own biological activities. nih.gov

Proteomics: Quantitative proteomics can reveal changes in the cellular proteome in response to this compound treatment. For instance, studies on γ-T3 have shown its ability to inhibit proteasome proteins, which is linked to the induction of apoptosis in cancer cells. nih.gov A proteomic analysis of breast cancer cells treated with γ-T3 revealed the downregulation of several proteasome complex proteins. mdpi.com Utilizing this compound in similar proteomic studies could help to identify its specific protein targets and signaling pathways, potentially uncovering novel mechanisms of action.

Exploring Non-Traditional Biological Roles and Mechanisms

While tocotrienols are well-known for their antioxidant properties, research is increasingly uncovering non-traditional biological roles that extend beyond free radical scavenging. mdpi.commdpi.com These include anti-cancer, neuroprotective, and cholesterol-lowering effects. nih.govmdpi.com

Anti-Cancer Mechanisms: Tocotrienols have been shown to suppress the growth of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. mdpi.comnews-medical.net γ-T3, in particular, has been reported to have potent anti-tumorigenic activity. nih.gov The enhanced metabolic stability of this compound could translate to more sustained anti-cancer effects, making it a promising candidate for further investigation in oncology.

Neuroprotection: At nanomolar concentrations, α-tocotrienol has demonstrated neuroprotective effects not seen with α-tocopherol. nih.govmdpi.com The ability of tocotrienols to efficiently penetrate tissues with saturated fatty layers, such as the brain, contributes to this activity. nih.gov Given its potential for increased systemic exposure, this compound could offer enhanced neuroprotective benefits, a hypothesis that warrants further exploration in models of neurodegenerative diseases. teknoscienze.com

Radioprotection: Tocotrienols, including γ-T3 and δ-T3, have shown significant radioprotective effects by mitigating radiation-induced damage to hematopoietic and gastrointestinal systems. nih.govmdpi.com These effects are attributed to the stimulation of cytokine production and upregulation of anti-apoptotic genes. nih.gov The improved pharmacokinetic profile of deuterated tocotrienols could make them more effective radioprotectants. mdpi.com

Elucidating Inter-Individual Variability in this compound Metabolism and Activity

A significant challenge in vitamin E research is the marked inter-individual variability in its metabolism and biological response. nih.gov This variability can be influenced by factors such as genetics, age, and lipid status. nih.gov

The use of deuterated vitamin E analogs has been crucial in studying this variability. For example, studies with deuterium-labeled γ-tocopherol have demonstrated differences in its metabolism between men and women. researchgate.net

Future research using this compound can help to:

Characterize the extent of inter-individual differences in its absorption, metabolism, and excretion.

Identify genetic polymorphisms (e.g., in CYP enzymes) that contribute to this variability.

Understand how factors like diet and disease state influence its pharmacokinetics and pharmacodynamics.

By elucidating these sources of variability, it may be possible to move towards a more personalized approach for utilizing tocotrienol-based interventions.

Potential for this compound as a Research Tool for Drug Discovery and Development Studies

The enhanced metabolic stability and well-defined structure of this compound make it an excellent research tool for drug discovery and development.

Target Identification and Validation: By using this compound as a molecular probe, researchers can more accurately identify and validate its cellular targets. Its increased residence time in biological systems can facilitate the study of its interactions with proteins and other biomolecules.

Structure-Activity Relationship (SAR) Studies: this compound can serve as a valuable scaffold for the synthesis of new analogs. ufl.eduresearchgate.net By systematically modifying its structure and observing the effects on biological activity, researchers can establish clear SARs. This knowledge is essential for the rational design of more potent and selective drug candidates.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The predictable metabolic profile of this compound makes it ideal for developing robust PK/PD models. These models are crucial for understanding the relationship between drug exposure and therapeutic effect, and for optimizing dosing regimens in preclinical and clinical studies.

Q & A

Basic Research Questions

Q. How is D-gamma-Tocotrienol-D6 chemically identified and validated in experimental settings?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular structure and isotopic labeling (D6). Nuclear magnetic resonance (NMR) can further validate stereochemical purity. Ensure protocols adhere to reproducibility standards by detailing solvent systems, column specifications, and calibration curves in the methods section .

- Key Considerations : Cross-validate results with unlabeled tocotrienol analogs to rule out isotopic interference. Reference the International Council for Harmonisation (ICH) guidelines for analytical validation .

Q. What are the established mechanisms of this compound in modulating oxidative stress pathways?

- Methodology : Conduct in vitro assays (e.g., lipid peroxidation inhibition, superoxide dismutase activity) using cell lines such as HepG2 or primary hepatocytes. Compare dose-response curves with non-deuterated gamma-tocotrienol to assess isotopic effects. Include positive controls (e.g., alpha-tocopherol) and statistical analysis of variance (ANOVA) to confirm significance .

- Data Interpretation : Address variability in antioxidant assays by normalizing results to cellular protein content or mitochondrial activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anticancer efficacy of this compound across studies?

- Methodology : Perform a systematic review using PRISMA guidelines to identify bias sources (e.g., dosing variability, model heterogeneity). Meta-analyses should stratify data by cancer type (e.g., breast vs. pancreatic) and delivery systems (nanoparticles vs. free compound). Critically appraise studies using tools like ROBINS-I for non-randomized trials .

- Example Contradiction : Discrepancies in IC50 values may stem from differences in cell culture media (lipid-rich vs. serum-free), altering compound bioavailability .

Q. What experimental designs optimize the synthesis of this compound for pharmacokinetic studies?

- Methodology : Employ deuterium exchange reactions under controlled conditions (e.g., Pd/C catalysis in deuterated solvents). Monitor reaction progress via gas chromatography (GC-MS) to minimize byproducts. For in vivo studies, use stable isotope-labeled pharmacokinetic (SILPK) models to track deuterium retention in plasma .

- Validation : Cross-check synthetic yields with gravimetric analysis and purity with differential scanning calorimetry (DSC) .

Q. How do researchers design robust in vivo models to assess this compound bioavailability?

- Methodology : Utilize deuterium oxide (D2O) metabolic labeling in rodent models to trace compound distribution. Combine with LC-MS/MS for tissue-specific quantification. Control for dietary vitamin E intake to avoid confounding results .

- Advanced Frameworks : Apply the PICO framework (Population: tumor-bearing mice; Intervention: deuterated tocotrienol; Comparison: non-deuterated analog; Outcome: tumor regression) to structure hypothesis-driven experiments .

Methodological Guidance Tables

Critical Considerations for Rigorous Research

- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets. Disclose deuterium sourcing and synthesis protocols to enable replication .

- Avoiding Common Pitfalls : Predefine primary endpoints in anticancer studies to prevent post-hoc data dredging. Use blinding in animal trials to reduce observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.